molecular formula C17H23Cl2NO B1251935 Cilobamine CAS No. 69429-84-1

Cilobamine

Cat. No.: B1251935
CAS No.: 69429-84-1
M. Wt: 328.3 g/mol
InChI Key: MQILJMOEUMZBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cilobamine involves several key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Cilobamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within this compound.

    Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

    Fencamfamine: Another norepinephrine-dopamine reuptake inhibitor with stimulant properties.

    Manifaxine: A compound with similar reuptake inhibition effects.

Uniqueness of Cilobamine: this compound’s unique structure, based on dichloroisoprenaline fused onto a bicycloalkane scaffold, distinguishes it from other similar compounds . This structural uniqueness contributes to its specific pharmacological profile and potential therapeutic applications.

Properties

CAS No.

69429-84-1

Molecular Formula

C17H23Cl2NO

Molecular Weight

328.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol

InChI

InChI=1S/C17H23Cl2NO/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13/h7-12,16,20-21H,3-6H2,1-2H3

InChI Key

MQILJMOEUMZBHK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2

SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2

Canonical SMILES

CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2

Synonyms

2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate
cilobamine
cilobamine mesylate
clobamine mesylate
MDL 81,182
MDL 81182
MDL-81,182
methanesulfonate salt, (cis)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.